Scientific Field: Neurology
Application Summary: 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy.
Methods of Application: In n-of-1 trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-aminopyridine.
Results: All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures).
Application Summary: 4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder.
Methods of Application: The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR.
Results: The effect of SBAPs on learning and memory was qualitatively similar to standard nootropic drug piracetam used.
Methods of Application: Not specified.
Results: Not specified.
Application Summary: 4-Aminopyridine is a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents.
Scientific Field: Physiology and Biophysics
Application Summary: In the laboratory, 4-AP is a useful pharmacological tool in studying various potassium conductances.
Scientific Field: Environmental Science
Application Summary: 4-Aminopyridine is used as a vertebrate pesticide.
Scientific Field: Toxicology
Application Summary: 4-Aminopyridine has been used in the treatment of tetrodotoxin poisoning.
4-Aminopyridine-3-thiol is a heterocyclic organic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of 126.18 g/mol. This compound is notable for its dual functionality, which allows it to participate in a variety of
There is no scientific literature available on the mechanism of action of 4-Aminopyridine-3-thiol. Without knowledge of its biological activity or interactions with other molecules, it's not possible to discuss its potential mechanism of action within a biological system.
As with any new compound, it's important to exercise caution when handling 4-Aminopyridine-3-thiol. Specific safety information is not yet available, but the presence of the amine and thiol functional groups suggests some potential hazards:
4-Aminopyridine-3-thiol primarily targets voltage-gated potassium channels, acting as an antagonist. By inhibiting these channels, it prolongs action potentials, leading to increased neurotransmitter release and enhanced neuronal signaling. This mechanism has implications for various neurological conditions, including potential applications in treating diseases characterized by impaired neurotransmission. Additionally, it has been shown to interact with enzymes such as acetylcholinesterase, influencing cholinergic signaling pathways.
The synthesis of 4-Aminopyridine-3-thiol typically involves introducing an amino and a thiol group onto a pyridine ring. A common method includes reacting 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions, such as stirring it with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles.
For industrial production, methods may be optimized for large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of laboratory methods is crucial for meeting commercial demands.
4-Aminopyridine-3-thiol has several applications across different fields:
Research indicates that 4-Aminopyridine-3-thiol enhances neural transmission by blocking potassium channels at axon terminals, which may have therapeutic implications for cognitive disorders and dementia. Its ability to potentiate acetylcholine release makes it a candidate for treatments aimed at improving cognitive function. Additionally, studies have shown its effectiveness in experimental models for assessing antiseizure agents due to its convulsant properties.
The uniqueness of 4-Aminopyridine-3-thiol lies in its combination of both an amino and a thiol group on the pyridine ring. This dual functionality allows it to engage in a broader range of